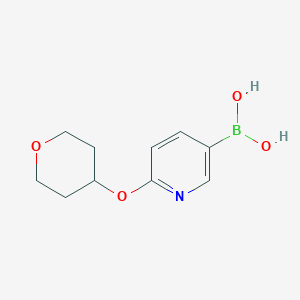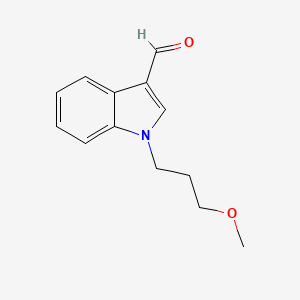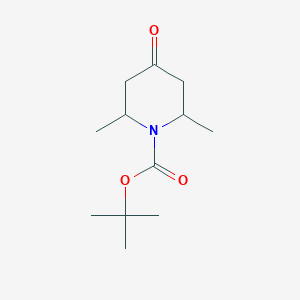
tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It has a molecular weight of 227.3 . The compound is a light-yellow solid .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate” were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods. For instance, an acid-mediated 6-endo-trig cyclisation of amine-substituted enones has been developed for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines .Molecular Structure Analysis
The InChI code for “tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate” is 1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate” is a light-yellow solid . It has a molecular weight of 227.3 . The compound should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Novel Organic Compounds
- Summary : Tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is used as a building block in the synthesis of various novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Results : The synthesized compounds exhibit a wide spectrum of biological activities, such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Application 2: Biological Evaluation
Application 3: Stereoselective Synthesis
- Summary : This compound is used in the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines, which are important in the synthesis of natural products and pharmaceutically active compounds .
- Methods : An acid-mediated 6-endo-trig cyclisation of amine-substituted enones is employed to achieve the stereoselective synthesis .
- Results : The process yields a variety of trans-6-alkyl-2-methyl-4-oxopiperidines, which have been used in the total synthesis of natural products like (+)-myrtine and (−)-solenopsin A .
Application 4: Synthesis of Piperazine Derivatives
- Summary : Piperazine derivatives synthesized using tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate serve as intermediates for creating a range of biologically active compounds .
- Methods : These derivatives are synthesized through various organic reactions, including nucleophilic substitution and condensation .
- Results : The resulting compounds have applications in developing new medications with potential antibacterial, antifungal, and other pharmacological activities .
Application 5: Pharma Building Block
- Summary : The compound is used as a building block in the pharmaceutical industry for the synthesis of complex molecules .
- Methods : It is involved in the synthesis of spirorifamycins and other compounds containing a piperidine ring structure .
- Results : These synthesized molecules are crucial for the development of new drugs with specific therapeutic effects .
Application 6: X-ray Crystallography
- Summary : The compound is used in X-ray crystallography studies to determine the structure of novel organic compounds .
- Methods : Single crystal X-ray diffraction analysis is performed on derivatives of tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate to elucidate their molecular structure .
- Results : The analysis provides detailed insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the compound’s reactivity and biological activity .
Application 7: Drug Discovery
- Summary : Derivatives of tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate are explored for their potential use in drug discovery due to their diverse biological activities .
- Methods : The compound’s derivatives are synthesized and modified to enhance interaction with biological macromolecules .
- Results : The piperazine ring’s conformational flexibility and polar nitrogen atoms contribute to favorable interactions, making it a valuable component in drug discovery .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Zukünftige Richtungen
While specific future directions for “tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate” were not found in the search results, it’s worth noting that similar compounds have been used in the synthesis of various natural products and pharmaceutically active compounds . This suggests potential future applications in pharmaceutical research and development.
Eigenschaften
IUPAC Name |
tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBYGASBXODWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732622 | |
| Record name | tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
CAS RN |
604010-24-4 | |
| Record name | tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



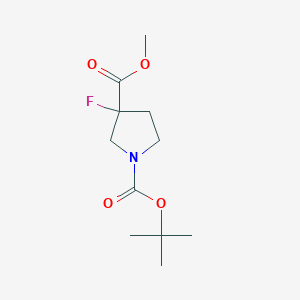
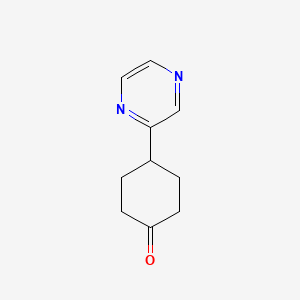

![2-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1397899.png)
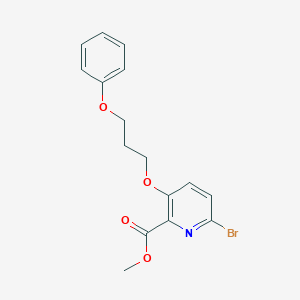


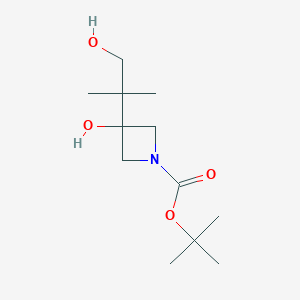
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)

